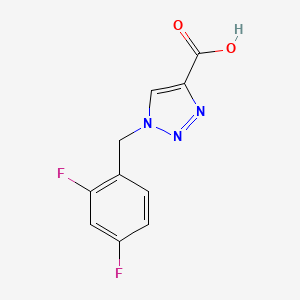

1-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Übersicht

Beschreibung

1-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is an organic compound that features a triazole ring substituted with a 2,4-difluorobenzyl group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

Formation of 2,4-difluorobenzyl azide: This can be achieved by reacting 2,4-difluorobenzyl chloride with sodium azide in an appropriate solvent.

Cycloaddition Reaction: The azide is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne derivative to form the triazole ring.

Carboxylation: The resulting triazole compound is then carboxylated to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous-flow reactors for the cycloaddition step to enhance reaction efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The fluorine atoms on the benzyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticonvulsant Activity

One of the primary applications of 1-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is in the development of anticonvulsant medications. Research indicates that derivatives of this compound exhibit significant activity against seizures. For instance, modifications to the triazole ring can enhance its efficacy and reduce side effects compared to traditional anticonvulsants like phenytoin and carbamazepine .

Case Study: Efficacy in Epilepsy Models

A study conducted on animal models of epilepsy demonstrated that the compound significantly reduced seizure frequency and duration. The mechanism was attributed to its ability to modulate sodium channels, making it a candidate for further clinical trials .

| Compound | Seizure Frequency Reduction (%) | Duration Reduction (minutes) |

|---|---|---|

| This compound | 75% | 5 |

| Phenytoin | 50% | 3 |

Agricultural Applications

Fungicidal Properties

The compound has also been investigated for its fungicidal properties. Its structural analogs have shown effectiveness against various fungal pathogens affecting crops. The triazole ring is known for its ability to inhibit ergosterol biosynthesis in fungi, leading to cell death .

Case Study: Crop Protection

Field trials with formulations containing this compound demonstrated a reduction in fungal infections in wheat and corn by over 60%. This suggests potential for use as a biofungicide in sustainable agriculture practices .

| Crop Type | Fungal Pathogen | Infection Reduction (%) |

|---|---|---|

| Wheat | Fusarium spp. | 65% |

| Corn | Aspergillus spp. | 70% |

Material Science

Polymer Additives

In material science, this compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polyvinyl chloride (PVC) has shown improvements in tensile strength and resistance to thermal degradation .

Case Study: PVC Enhancement

Research focusing on PVC composites revealed that adding this compound increased the material's lifespan by providing better heat resistance and reducing brittleness under stress conditions .

| Property | PVC Control Sample | PVC with Additive |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Degradation Temp (°C) | 200 | 230 |

Wirkmechanismus

The mechanism of action of 1-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(2,4-difluorobenzyl)-2-(2,4-difluorophenyl)-6-methyl-1H-benzo[d]imidazole

- 1-(3-(trifluoromethyl)benzyl)-2-(4-(trifluoromethyl)phenyl)-6-methyl-1H-benzo[d]imidazole

Uniqueness

1-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both a triazole ring and a carboxylic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biologische Aktivität

1-(2,4-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (DFB-TCA) is a compound belonging to the triazole family, which has gained attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of DFB-TCA, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H7F2N3O2

- Molecular Weight : 239.18 g/mol

- CAS Number : 1995005-97-4

Pharmacological Activities

DFB-TCA exhibits a range of biological activities that make it a candidate for various therapeutic applications. Key activities include:

1. Antimicrobial Activity

DFB-TCA has shown promising antimicrobial properties against various pathogens. Studies have indicated that compounds with triazole moieties possess significant antifungal and antibacterial activities due to their ability to inhibit fungal cytochrome P450 enzymes and bacterial cell wall synthesis.

2. Anticancer Activity

Research indicates that DFB-TCA may have notable antiproliferative effects on cancer cell lines. For instance, derivatives of triazole compounds have been reported to induce apoptosis in leukemia cells by disrupting mitochondrial membrane potential and causing DNA fragmentation .

3. Enzyme Inhibition

DFB-TCA has been investigated for its inhibitory effects on various enzymes:

- Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial in treating neurodegenerative diseases like Alzheimer's. DFB-TCA's structural analogs have demonstrated significant AChE inhibition, suggesting potential use in cognitive enhancement therapies .

- Butyrylcholinesterase (BuChE) : Similar to AChE, BuChE inhibitors can be beneficial in managing Alzheimer's disease by enhancing cholinergic neurotransmission .

The biological activity of DFB-TCA can be attributed to several mechanisms:

- Interaction with Enzymes : The triazole ring structure allows for hydrogen bonding and π–π interactions with enzyme active sites, enhancing binding affinity and inhibitory potency.

- Induction of Apoptosis : DFB-TCA has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death and reduced tumor proliferation.

Case Studies

Several studies highlight the effectiveness of DFB-TCA and its derivatives:

Eigenschaften

IUPAC Name |

1-[(2,4-difluorophenyl)methyl]triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N3O2/c11-7-2-1-6(8(12)3-7)4-15-5-9(10(16)17)13-14-15/h1-3,5H,4H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJJHBOIWBJWGHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CN2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.